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Compound of Interest

Compound Name: 5-iodopyridine-2-carboxylic Acid

Cat. No.: B126940

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-lodopyridine-2-carboxylic acid, a halogenated derivative of picolinic acid, serves as a
crucial building block in the landscape of synthetic organic chemistry and drug discovery. Its
unique structural features, combining the reactivity of an iodine substituent with the chelating
and hydrogen bonding capabilities of a carboxylic acid on a pyridine scaffold, make it a
versatile intermediate for the synthesis of a wide array of complex molecules with potential
therapeutic applications. This technical guide provides a comprehensive overview of its
chemical properties, synthesis, spectral data, and known applications, tailored for professionals
in research and development.

Chemical and Physical Properties

5-lodopyridine-2-carboxylic acid is a solid compound at room temperature. A summary of its
key quantitative data is presented in Table 1.
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Property Value Reference
Molecular Formula CeHaINO2 [1]
Molecular Weight 249.01 g/mol [1]

CAS Number 32046-43-8 [1][2]

White to tan powder or
Appearance ] ] [3]
crystalline solid

Purity Typically =295% [1][4]
Storage Temperature 2-8°C [2]
Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-iodopyridine-2-
carboxylic acid is not readily available in peer-reviewed literature, a plausible and commonly
employed synthetic route involves the diazotization of its amino precursor, 2-amino-5-
iodopyridine, followed by either direct hydrolysis or a two-step process involving cyanation and
subsequent hydrolysis. The precursor, 2-amino-5-iodopyridine, is synthesized from 2-
aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-
iodopyridine[3][5]

This synthesis is a well-documented iodination of 2-aminopyridine.

Materials:

2-Aminopyridine

lodine

Hydrogen Peroxide (30% solution)

Deionized Water
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Ice

Procedure:

Dissolve 2-aminopyridine in deionized water in a suitable reaction vessel.

With stirring, add iodine portion-wise to the solution. Maintain the reaction temperature as
specified in the literature, typically around ambient to slightly elevated temperatures.

After the addition of iodine is complete, continue stirring for a specified period to ensure the
completion of the initial reaction.

Carefully add hydrogen peroxide dropwise to the reaction mixture.
After the addition of hydrogen peroxide, the mixture is heated to reflux for a short period.
Cool the reaction mixture in an ice bath to precipitate the product.
Collect the solid product by filtration and wash with ice-cold water.

Dry the product, 2-amino-5-iodopyridine, under vacuum.

Proposed Experimental Protocol: Synthesis of 5-
lodopyridine-2-carboxylic Acid

Method 1: Via Diazotization and Hydrolysis

Diazotization: 2-amino-5-iodopyridine is dissolved in an aqueous acidic solution (e.qg., sulfuric
acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while
maintaining the low temperature to form the diazonium salt.

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium
group is replaced by a hydroxyl group, and subsequent oxidation under appropriate
conditions would yield the carboxylic acid. Alternatively, direct conversion to the carboxylic
acid might be achievable under specific Sandmeyer-type reaction conditions, though this is
less common for direct carboxylation.

Method 2: Via Sandmeyer Reaction (Cyanation) and Hydrolysis
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o Diazotization: Prepare the diazonium salt of 2-amino-5-iodopyridine as described above.

o Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(l)
cyanide. This will replace the diazonium group with a nitrile group, yielding 5-iodo-2-
cyanopyridine.

» Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid by heating with a
strong acid or base.

The following diagram illustrates a logical workflow for the synthesis of 5-iodopyridine-2-
carboxylic acid from 2-aminopyridine.

Click to download full resolution via product page
Proposed synthesis workflow for 5-iodopyridine-2-carboxylic acid.

Spectroscopic Data

The structural confirmation of 5-iodopyridine-2-carboxylic acid is achieved through various
spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.
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Spectroscopic Technique Key Features

Signals corresponding to the aromatic protons

on the pyridine ring. The chemical shifts and
*H NMR : IR

coupling constants will be indicative of the

substitution pattern.

Resonances for the six carbon atoms, including
13C NMR the carboxyl carbon, the carbon bearing the

iodine, and the other pyridine ring carbons.

Characteristic broad O-H stretch of the
FTIR carboxylic acid, a strong C=0 stretch, and
absorptions corresponding to the pyridine ring

vibrations.

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight of 249.01, along with

characteristic fragmentation patterns.

Note: Actual spectral data can be found on platforms like ChemicalBook[5].

Applications in Research and Drug Development

5-lodopyridine-2-carboxylic acid is primarily utilized as a versatile intermediate in the
synthesis of more complex molecules with potential biological activities. The presence of the
iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),
enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The
carboxylic acid moiety provides a handle for amide bond formation, esterification, or can act as
a coordinating group for metal ions.

Derivatives of 5-iodopicolinic acid have shown promise in several therapeutic areas:

o Antidiabetic Agents: It is used to prepare bis(5-iodopicolinato)oxovanadium(lV), which has
demonstrated antidiabetic properties. The zinc(ll) complex of 5-iodopicolinic acid also
exhibits insulinomimetic activity[2].
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» Enzyme Inhibitors: Pyridine carboxylic acid derivatives are a well-established class of
enzyme inhibitors. The pyridine ring can engage in 1t-1t stacking and hydrogen bonding with
biological targets, while the carboxylic acid can coordinate with metal ions in enzyme active
sites, enhancing binding affinity[6][7].

» Antimicrobial and Antiviral Agents: The pyridine carboxylic acid scaffold is present in
numerous antimicrobial and antiviral drugs. The ease of substitution on the pyridine ring
allows for the fine-tuning of activity and selectivity[7].

The following diagram illustrates the logical relationship of how the structural features of 5-
iodopyridine-2-carboxylic acid contribute to its utility in drug development.

Structural Features
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Utility of 5-iodopyridine-2-carboxylic acid in drug development.

Conclusion

5-lodopyridine-2-carboxylic acid is a valuable and versatile building block for chemical
synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly the
presence of both an iodo and a carboxylic acid group on a pyridine ring, provide chemists with
a powerful tool for the construction of novel molecules with a wide range of potential
therapeutic applications. Further research into its direct biological activities and the
development of optimized synthetic protocols will undoubtedly expand its utility in the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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